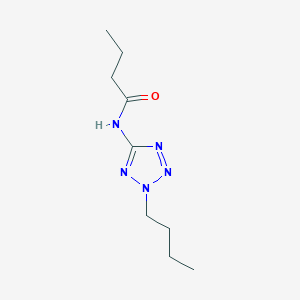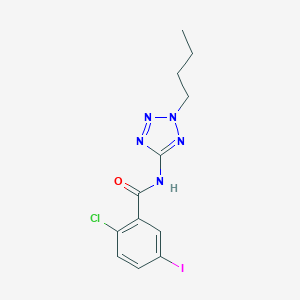![molecular formula C19H24N2O2 B251226 2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)
2-[(1-Adamantylacetyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Adamantylacetyl)amino]benzamide, also known as ABA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-[(1-Adamantylacetyl)amino]benzamide is not fully understood. Further research is needed to understand how this compound inhibits the activity of NF-κB and STAT3.
3. Off-target effects: Further research is needed to determine the potential off-target effects of this compound and how they could affect the results of experiments.
4. Combination therapy: this compound may be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to determine the optimal combination therapy for this compound.
In conclusion, this compound is a promising compound that has been widely studied for its potential therapeutic applications. It exhibits anti-inflammatory and anti-tumor properties and has been shown to inhibit the activity of NF-κB and STAT3. Further research is needed to develop new drugs based on this compound and to understand its mechanism of action and potential off-target effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(1-Adamantylacetyl)amino]benzamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood. Another limitation is that this compound may have off-target effects that could affect the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(1-Adamantylacetyl)amino]benzamide, including:
1. Development of new drugs: this compound has shown promise as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to develop new drugs based on this compound.
2.
Métodos De Síntesis
The synthesis of 2-[(1-Adamantylacetyl)amino]benzamide involves the reaction of 2-aminobenzamide with 1-adamantylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-[(1-Adamantylacetyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. This compound has been used in various scientific research studies, including:
1. Anti-inflammatory effects: this compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This makes it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Anti-tumor effects: this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
Propiedades
Fórmula molecular |
C19H24N2O2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-[[2-(1-adamantyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C19H24N2O2/c20-18(23)15-3-1-2-4-16(15)21-17(22)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H2,20,23)(H,21,22) |
Clave InChI |
GSRXJESEABWAQQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4C(=O)N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4C(=O)N |
Solubilidad |
4.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251145.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)

![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)


![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
